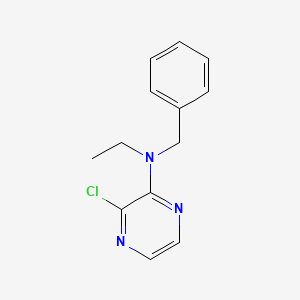

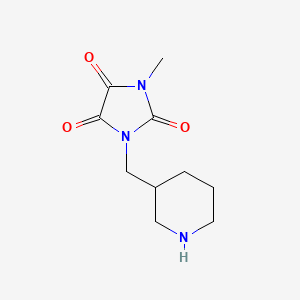

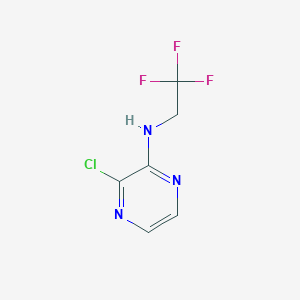

![molecular formula C10H13Cl2N3O B1464643 N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1255717-65-7](/img/structure/B1464643.png)

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Overview

Description

“N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride” is a chemical compound with the linear formula C7H12Cl2N2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H12Cl2N2 . This indicates that the molecule is composed of seven carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.12 . It is a solid at room temperature and has a storage temperature of -20°C .Scientific Research Applications

1. Synthesis and Characterization

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a chemical compound utilized in various synthesis processes. For instance, it is involved in the ambient-temperature synthesis of novel compounds like (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which is characterized using techniques like IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo, & Castillo, 2021).

2. Applications in Molecular Chemistry

The compound has been used in the design of scaffolds, such as the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, to stabilize parallel turn conformations. The synthesis of this scaffold leverages [1,3]-dipolar cycloaddition reactions and is crucial in short peptide sequences to stabilize such conformations (Bucci et al., 2018).

3. Role in Cellular Imaging and Photocytotoxicity

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is an integral part of compounds used for cellular imaging and photocytotoxicity. Iron(III) complexes incorporating this compound have been synthesized and are known for their unprecedented photocytotoxic properties in red light, offering new avenues in medical imaging and cancer treatment (Basu et al., 2014).

4. Role in Catalysis

This compound also finds applications in catalysis, as evidenced by its use in diiron(III) complexes. These complexes have been studied as catalysts for selective hydroxylation of alkanes, showing the versatility of N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride in facilitating crucial chemical reactions (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name |

N-methyl-1-(3-pyridin-4-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-11-7-9-6-10(13-14-9)8-2-4-12-5-3-8;;/h2-6,11H,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPNCWTVBMDJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NO1)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

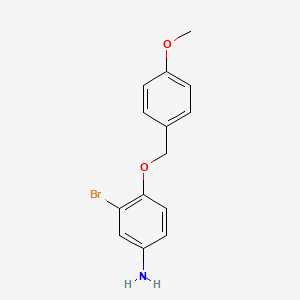

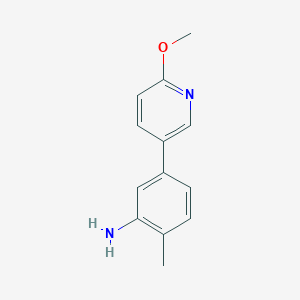

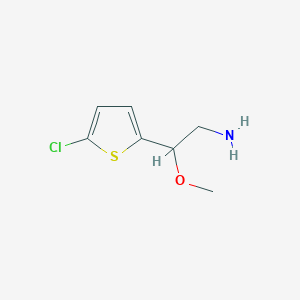

![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)

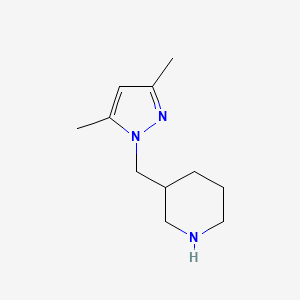

![3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine](/img/structure/B1464561.png)

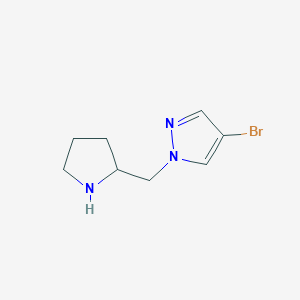

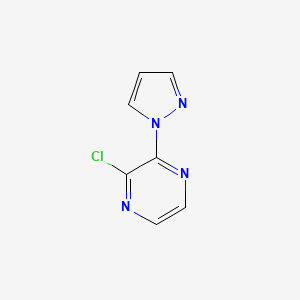

![1-[4-(3-Chloropyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1464565.png)